molecular formula C9H11NO4 B1675098 Levodopa CAS No. 59-92-7

Levodopa

Cat. No. B1675098
CAS RN: 59-92-7
M. Wt: 197.19 g/mol
InChI Key: WTDRDQBEARUVNC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levodopa, also known as L-DOPA, is a dopamine precursor used in the management of Parkinson’s disease, often in combination with carbidopa . It is the most potent medication for Parkinson’s disease (PD) and its development in the late 1960s represents one of the most important breakthroughs in the history of medicine .


Synthesis Analysis

Levodopa can be synthesized through various methods. One method involves the use of 2-amino-3-(3-chloro-4-hydroxyphenyl)propionic acid, sodium nitrate solution, 2-methylcyclohexanol solution, and N-bromoacetamide . Another method involves the use of a dual fluorimetric sensor for the simultaneous analysis of levodopa and pyridoxine .


Molecular Structure Analysis

The molecular formula of Levodopa is C9H11NO4 . It is an amino acid analogue belonging to the class of catecholamine compounds .


Chemical Reactions Analysis

Levodopa shows particular pharmacokinetics including an extensive presystemic metabolism, overcome by the combined use of extracerebral inhibitors of the enzyme l-amino acid decarboxylase . It is absorbed in the blood from the small intestine and travels through the blood to the brain, where it is converted into dopamine .


Physical And Chemical Properties Analysis

Levodopa has specific physical and chemical properties. Due to its low stability, the unambiguous determination of Levodopa in plant matrices requires appropriate technologies .

Scientific Research Applications

Parkinson's Disease Treatment

Levodopa is a well-known and effective dopamine replacement agent used in treating Parkinson's disease (PD). It is often combined with a dopa-decarboxylase inhibitor (DDCI) or entacapone, a catechol-O-methyltransferase inhibitor, to enhance its effectiveness and bioavailability. Levodopa is considered the most potent dopaminergic therapy for PD, with its use spanning over 40 years. The treatment approach and drug combinations may vary depending on the stage and severity of the disease. However, its clinical use may be limited due to various treatment-related complications, such as dyskinesia and psychiatric problems (Salat & Tolosa, 2013).

Educational Impact on Managing Levodopa-Induced Dyskinesia

A study showed that an online case-based medical education activity could improve neurologists' competence in diagnosing and managing Levodopa-induced dyskinesia (LID) in PD patients. This indicates the importance of continuous education and training for healthcare professionals in effectively managing the complications arising from levodopa treatment (Martorano et al., 2019).

Levodopa and Gastric Emptying

Research has explored the interaction between levodopa and gastric emptying, noting that levodopa delays gastric emptying, which affects its absorption. Studies involving ghrelin, a hormone that stimulates gastric motility, have investigated its potential in preventing levodopa's action on gastric emptying and enhancing circulating levodopa in rats (Wang et al., 2012).

Noninvasive Monitoring of Levodopa

A novel wearable sweat band on a nano-dendritic platform was developed for the quantitative monitoring of levodopa dynamics in the body. Thisnon-invasive method measures real-time pharmacokinetic profiles of levodopa, offering insights into drug metabolism and aiding in the systematic administration and management of Parkinson's disease. This innovation highlights the potential for wearable technologies in monitoring and optimizing levodopa dosage in clinical settings (Tai et al., 2019).

Levodopa in Stroke Recovery

Levodopa has also been explored for its role in aiding recovery following a stroke. A study on aged mice showed that levodopa treatment was associated with decreased levels of synaptogyrin, a synaptic vesicle protein involved in dopamine re-uptake. This finding suggests that levodopa may influence brain plasticity and aid in functional recovery post-stroke (Henrikson et al., 2019).

Impact on Cerebral Metabolism and Blood Flow

Studies have shown that levodopa influences cerebral metabolism and blood flow, particularly in Parkinson's disease patients. Advances in brain imaging have enhanced understanding of levodopa's effects on motor and cognitive brain circuits, contributing significantly to the knowledge of its pharmacodynamics (Ko et al., 2015).

Continuous Monitoring with Wearable Sensors

A wearable electrochemical microneedle sensor for continuous monitoring of levodopa was developed, highlighting a new approach to Parkinson's disease management. This sensor array patch provides real-time minimally invasive monitoring of levodopa, offering insights for optimizing the dosing regimen of the drug and effectively managing Parkinson's disease (Goud et al., 2019).

Levodopa's Historical Development

The history of levodopa, from its isolation in the early 20th century to its groundbreaking application in Parkinson’s disease treatment, has been well documented. This retrospective view provides insights into the evolution of levodopa as a therapeutic agent and underscores its significance in neurological pharmacology (Hornykiewicz, 2010).

Levodopa and Parkinson's Disease Progression

Research evaluating whether levodopa has a disease-modifying effect in Parkinson's disease has been conducted. A randomized delayed-start trial aimed to determine if early treatment with levodopa could influence the course of the disease, providing valuable insights into the timing of levodopa administration in Parkinson's disease management (Verschuur et al., 2019).

Non-Invasive Delivery Methods

Innovative methods for non-invasive delivery of levodopa-loaded nanoparticles via brain-lymphatic vasculature have been explored. This approach aims to enhance the treatment of Parkinson’s disease by delivering levodopa directly to the brain, circumventing complications associated with oral administration (Nie et al., 2021).

Safety And Hazards

Levodopa is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Future directions for Levodopa treatment include the use of novel technologies and delivery devices leading to a more consistent and sustained Levodopa delivery with the aim of controlling motor function as well as non-motor symptoms . The recognition of different Levodopa toxic response patterns can be difficult on a clinical basis alone and simultaneous monitoring of the Levodopa concentration–effect relationship may prove useful to disclose the underlying mechanism and in planning the correct management .

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Record name L-DOPA
Source Wikipedia
URL https://en.wikipedia.org/wiki/L-DOPA
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65170-01-6
Record name L-Tyrosine, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65170-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9023209
Record name Levodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Levodopa
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15098
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors., MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA)., The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells., EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED., IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS.
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Levodopa

Color/Form

Colorless to white crystals or crystalline powder; needles from water

CAS RN

59-92-7
Record name DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levodopa [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name levodopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name levodopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levodopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284-286 °C, 285 °C
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levodopa
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levodopa
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Levodopa
Reactant of Route 4
Levodopa
Reactant of Route 5
Levodopa
Reactant of Route 6
Reactant of Route 6
Levodopa

Citations

For This Compound
218,000
Citations
O Hornykiewicz - Journal of neurology, 2010 - Springer
… Besides the above highlights in the history of levodopa, the article also cites … DA, levodopa and PD. Today, the concept of DA replacement with levodopa is uncontested, with levodopa …
Number of citations: 237 link.springer.com
RA Hauser - European neurology, 2009 - karger.com
… the peripheral levodopa half-life and increase CNS bioavailability. Levodopa combined with DDC inhibition is the current standard method of delivering levodopa for symptomatic …
Number of citations: 246 karger.com
M Contin, P Martinelli - Journal of neurology, 2010 - Springer
… of levodopa peripheral pharmacokinetics and main observed changes in the levodopa concentration–… Available clinically practical strategies to optimise levodopa pharmacokinetics and …
Number of citations: 248 link.springer.com
Parkinson Study Group - New England Journal of Medicine, 2004 - Mass Medical Soc
… This study assessed the effect of levodopa on the rate of progression of Parkinson's disease… greater with levodopa than placebo (–6 percent among those receiving levodopa at 150 mg …
Number of citations: 162 www.nejm.org
S Fahn - Neurology, 1996 - AAN Enterprises
… This suspicion that levodopa might be toxic to patients … levodopa could be the responsible factors in the motor complications because this could be one overt manifestation of levodopa …
Number of citations: 228 n.neurology.org
MD Yahr, RC Duvoisin, MJ Schear… - Archives of …, 1969 - jamanetwork.com
… Consequent¬ ly, the effect of levodopa as the sole therapeutic agent could be evaluated in 32 patients and the effect of levodopa in combination with anticholinergic agents in 28. …
Number of citations: 777 jamanetwork.com
CW Olanow, F Stocchi - Movement Disorders, 2018 - Wiley Online Library
Levodopa is the most effective antiparkinsonian agent, but chronic treatment is associated with the development of motor complications in the majority of patients with PD. Recent …
AHV Schapira, M Emre, P Jenner… - European Journal of …, 2009 - Wiley Online Library
… levodopa, which remains the most potent oral dopaminergic treatment for PD. There are reservations about the long‐term use of levodopa, … Levodopa efficacy and duration of effect may …
Number of citations: 234 onlinelibrary.wiley.com
J Jankovic - Neurology, 2002 - AAN Enterprises
… effects of levodopa, suggested by some in vitro studies. However, there is no support for levodopa-… This review discusses possible mechanisms of levodopa-related complications and …
Number of citations: 199 n.neurology.org
JG Nutt - Movement disorders: official journal of the Movement …, 2008 - Wiley Online Library
… that complicate long-term therapy with levodopa. Motor fluctuations will predictably improve … plasma levodopa or prolong the efficacy of dopamine synthesized from exogenous levodopa…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.